2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate
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Overview
Description
2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate is an organic compound with the molecular formula C8H7Cl3O5S. It is characterized by the presence of a trichlorophenoxy group attached to an ethyl hydrogen sulfate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate typically involves the reaction of 2,4,5-trichlorophenol with ethylene oxide, followed by the sulfonation of the resulting product. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the sulfonation process. The overall reaction can be summarized as follows:
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Reaction of 2,4,5-Trichlorophenol with Ethylene Oxide: [ \text{C}_6\text{H}_2\text{Cl}_3\text{OH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_2\text{Cl}_3\text{OCH}_2\text{CH}_2\text{OH} ]
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Sulfonation of the Resulting Product: [ \text{C}_6\text{H}_2\text{Cl}_3\text{OCH}_2\text{CH}_2\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_2\text{Cl}_3\text{OCH}_2\text{CH}_2\text{OSO}_3\text{H} ]
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenoxy derivatives.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of less chlorinated phenoxy derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trichlorophenoxyacetic acid
- 2,4-Dichlorophenoxyacetic acid
- 2,4,5-Trichlorophenol
Uniqueness
2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate is unique due to its specific structural features, such as the presence of both trichlorophenoxy and ethyl hydrogen sulfate groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
69633-04-1 |
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Molecular Formula |
C8H7Cl3O5S |
Molecular Weight |
321.6 g/mol |
IUPAC Name |
2-(2,4,5-trichlorophenoxy)ethyl hydrogen sulfate |
InChI |
InChI=1S/C8H7Cl3O5S/c9-5-3-7(11)8(4-6(5)10)15-1-2-16-17(12,13)14/h3-4H,1-2H2,(H,12,13,14) |
InChI Key |
YWNCRLWPJZLWGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCOS(=O)(=O)O |
Origin of Product |
United States |
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